molecular formula C21H19NO4 B5814861 3,4-dimethoxy-N-(2-phenoxyphenyl)benzamide

3,4-dimethoxy-N-(2-phenoxyphenyl)benzamide

Cat. No. B5814861
M. Wt: 349.4 g/mol
InChI Key: DVJJJUHTLZOGPL-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-phenoxyphenyl)benzamide, also known as DPN, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). SERMs are a group of compounds that selectively bind to estrogen receptors and modulate their activity, resulting in tissue-specific effects. DPN has been extensively studied for its potential applications in scientific research due to its unique properties.

Mechanism of Action

3,4-dimethoxy-N-(2-phenoxyphenyl)benzamide selectively binds to estrogen receptor beta (ERβ) and modulates its activity. ERβ is a nuclear receptor that regulates gene expression in response to estrogen signaling. This compound has been shown to activate ERβ in a tissue-specific manner, resulting in different physiological effects depending on the tissue type.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the tissue type and the experimental conditions. In bone tissue, this compound has been shown to increase bone mineral density and prevent bone loss in animal models of osteoporosis. In the cardiovascular system, this compound has been shown to improve vascular function and reduce inflammation. In the immune system, this compound has been shown to modulate the activity of immune cells and reduce inflammation.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N-(2-phenoxyphenyl)benzamide has several advantages for use in lab experiments. It is a highly selective ligand for ERβ, which allows for specific modulation of ERβ activity without affecting other signaling pathways. Additionally, this compound has a high binding affinity for ERβ, which allows for low concentrations to be used in experiments. However, one limitation of this compound is that it has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N-(2-phenoxyphenyl)benzamide. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of osteoporosis and other bone-related disorders. Additionally, this compound may have potential applications in the treatment of cardiovascular disease and autoimmune disorders. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-(2-phenoxyphenyl)benzamide involves the reaction of 2-phenoxyaniline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound in high purity.

Scientific Research Applications

3,4-dimethoxy-N-(2-phenoxyphenyl)benzamide has been widely used in scientific research as a tool to study the role of estrogen receptors in various physiological processes. Specifically, this compound has been used to investigate the effects of estrogen receptors on bone metabolism, cardiovascular function, and the immune system.

properties

IUPAC Name

3,4-dimethoxy-N-(2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-24-19-13-12-15(14-20(19)25-2)21(23)22-17-10-6-7-11-18(17)26-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJJJUHTLZOGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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